4-Nonyn-3-one, 2-methyl-
Description
4-Nonyn-3-one, 2-methyl- is a branched alkyne ketone with the molecular formula C₁₀H₁₆O. Its structure features a ketone group at the third carbon, a triple bond (nonyn) between the fourth and fifth carbons, and a methyl substituent at the second carbon. The absence of direct references in the evidence indicates a need for further empirical studies to confirm its properties and uses.
Properties
CAS No. |
63098-60-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methylnon-4-yn-3-one |
InChI |
InChI=1S/C10H16O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-6H2,1-3H3 |
InChI Key |
FHRLTGSCCZXGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyn-3-one, 2-methyl- can be achieved through various methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is another viable route .
Industrial Production Methods: Industrial production of 4-Nonyn-3-one, 2-methyl- typically involves large-scale chemical reactions under controlled conditions. The use of anhydrous solvents and precise temperature control is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nonyn-3-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or the ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-Nonyn-3-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Nonyn-3-one, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares functional and structural similarities with:
- 2-Methyl-4-octanone (CAS 7492-38-8): A branched ketone with an 8-carbon chain and methyl substituent at position 2 .
- 2-Methyl-3-pentanone (CAS 565-69-5): A shorter-chain ketone with a methyl branch at position 2 .
- 1,3-cyclohexadiene derivatives : Compounds like 5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-cyclohexadiene from litchi tissues, which share methyl substituents but lack a ketone or alkyne group .
Table 1: Structural Comparison
Physical and Chemical Properties
While direct data for 4-Nonyn-3-one, 2-methyl- are unavailable, inferences can be drawn from analogs:
- Boiling Point and Solubility: Longer-chain ketones (e.g., 2-Methyl-4-octanone) exhibit higher boiling points and lower water solubility compared to shorter-chain variants like 2-Methyl-3-pentanone . The triple bond in 4-Nonyn-3-one likely increases reactivity (e.g., susceptibility to hydrogenation) compared to single-bonded ketones.
- Volatility : Methylated ketones are often volatile, as seen in litchi tissue analyses where similar compounds (e.g., terpenes, esters) are detected via HS-SPME-GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
